3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one
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Overview
Description
3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one is a chemical compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol . This compound is used primarily in biochemical and proteomics research . Its structure consists of a quinoline core with a methoxy group at the 7th position and a cyclohexylaminomethyl group at the 3rd position.
Preparation Methods
The synthesis of 3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Cyclohexylaminomethyl Group: This step involves the reaction of the quinoline derivative with cyclohexylamine and formaldehyde under reductive amination conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include various quinoline derivatives with altered functional groups.
Scientific Research Applications
3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one can be compared with other quinoline derivatives, such as:
7-Methoxy-1H-quinolin-2-one: Lacks the cyclohexylaminomethyl group, resulting in different chemical properties and biological activities.
3-Aminomethyl-7-methoxy-1H-quinolin-2-one: Similar structure but with an aminomethyl group instead of a cyclohexylaminomethyl group, leading to variations in reactivity and applications.
3-Cyclohexylaminomethyl-1H-quinolin-2-one:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(cyclohexylamino)methyl]-7-methoxy-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-21-15-8-7-12-9-13(17(20)19-16(12)10-15)11-18-14-5-3-2-4-6-14/h7-10,14,18H,2-6,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHJVRRTZFOPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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